Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a chemical compound with the molecular formula C10H9N2NaO4S It is known for its unique structure, which includes a pyrazole ring fused with a benzenesulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction produces regioisomeric pyrazoles, which are then separated and purified. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial-grade solvents, catalysts, and reactors designed for continuous production. The purification process may involve crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various pyrazoline derivatives.
Scientific Research Applications
Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- Sodium 4-(3-methyl-5-oxo-4-(phenyldiazenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
Uniqueness
Sodium p-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a benzenesulphonate group makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
23215-04-5 |
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Molecular Formula |
C10H9N2NaO4S |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
sodium;4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonate |
InChI |
InChI=1S/C10H10N2O4S.Na/c1-7-6-10(13)12(11-7)8-2-4-9(5-3-8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
QQAJQWDRISHRNO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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